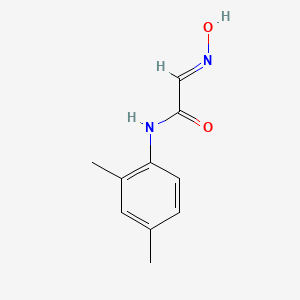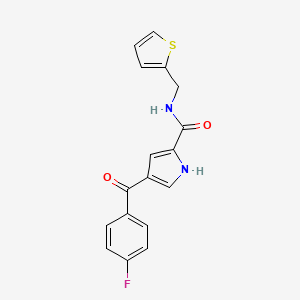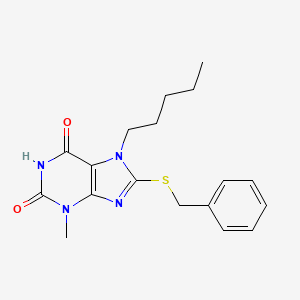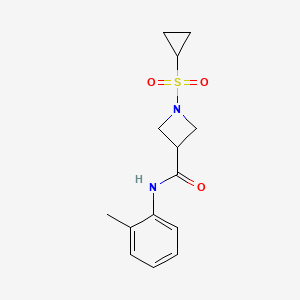![molecular formula C6H5ClF2N2O2 B2390608 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid CAS No. 1946817-28-2](/img/structure/B2390608.png)
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, also known as CF3-PCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrazole derivatives and has a molecular weight of 225.62 g/mol. CF3-PCA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the inhibition of cell growth and proliferation. In inflammatory cells, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. In animal models, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good solubility in common solvents. However, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid also has some limitations, including its instability under acidic conditions and its poor stability in aqueous solutions. These limitations can be overcome by using appropriate storage conditions and by optimizing the experimental conditions.
Future Directions
There are several future directions for the research on 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further optimized to improve its potency and selectivity as an anticancer or anti-inflammatory agent. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be used as a building block for the synthesis of new functional materials with unique properties. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be further studied as a potential herbicide, with the aim of developing a more effective and eco-friendly weed control method.
Synthesis Methods
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid can be synthesized using different methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate in the presence of a base and a solvent. The multistep reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with ethyl chloroacetate to form ethyl 2-(4-chloro-5-(difluoromethyl)pyrazol-1-yl)acetate, which is then hydrolyzed to 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid. The microwave-assisted reaction involves the reaction of 4-chloro-5-(difluoromethyl)pyrazole with chloroacetic acid in the presence of a base and a solvent under microwave irradiation.
Scientific Research Applications
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been found to have potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has also been studied as a potential anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. In material science, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential building block for the synthesis of functional materials, such as liquid crystals and polymers. In agriculture, 2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds.
properties
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-10-11(2-4(12)13)5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXNGQEUPXUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)


![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)


